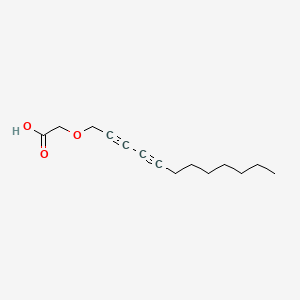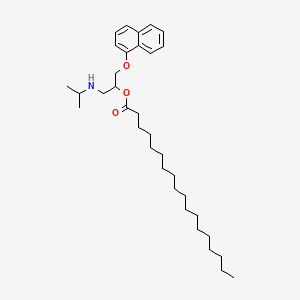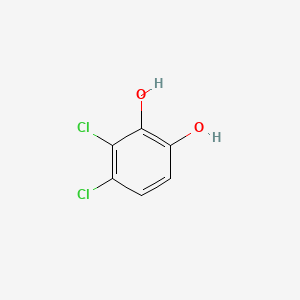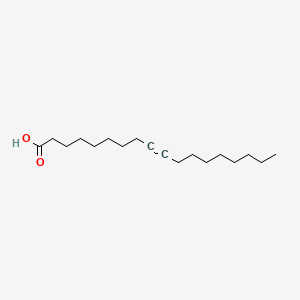
Cyclohex-2-ene-1,4-diol
Descripción general
Descripción
Cyclohex-2-ene-1,4-diol is an organic compound with the molecular formula C6H10O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohex-2-ene-1,4-diol can be synthesized through several methods. One common approach involves the Diels-Alder reaction of siloles followed by oxidative cleavage to yield the desired diol . This method typically requires specific reaction conditions such as the presence of a Lewis acid or high pressure to facilitate the Diels-Alder reaction.
Industrial Production Methods: In an industrial setting, this compound can be produced through the partial hydrogenation of benzene, followed by selective oxidation. This process involves the use of catalysts and controlled reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohex-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form cyclohex-2-ene-1,4-dione.
Reduction: It can be reduced to form cyclohexane-1,4-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halogens.
Major Products:
Oxidation: Cyclohex-2-ene-1,4-dione
Reduction: Cyclohexane-1,4-diol
Substitution: Halogenated cyclohexenes
Aplicaciones Científicas De Investigación
Cyclohex-2-ene-1,4-diol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyclohex-2-ene-1,4-diol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons and protons . This process is facilitated by the presence of oxidizing agents and specific reaction conditions .
Comparación Con Compuestos Similares
Cyclohexene: A hydrocarbon with a similar cyclohexene ring structure but without hydroxyl groups.
Cyclohexane-1,4-diol: A saturated diol with hydroxyl groups on a cyclohexane ring.
Cyclohex-2-ene-1,4-dione: An oxidized form of cyclohex-2-ene-1,4-diol with carbonyl groups instead of hydroxyl groups.
Propiedades
IUPAC Name |
cyclohex-2-ene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h1-2,5-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDODVZVWGKVMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=CC1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338728 | |
| Record name | 2-Cyclohexene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45620-68-6 | |
| Record name | 2-Cyclohexene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B1202515.png)










